3-(2-Fluoro-6-nitrophenoxy)oxetane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane typically involves the reaction of 2-fluoro-6-nitrophenol with oxetane. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-nitrophenoxy)oxetane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxetane ring can be opened under acidic or basic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-6-aminophenoxy)oxetane.
Reduction: Formation of ring-opened products such as 3-(2-Fluoro-6-nitrophenoxy)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-6-nitrophenoxy)oxetane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-nitrophenoxy)oxetane
- 3-(2-Bromo-6-nitrophenoxy)oxetane
- 3-(2-Methyl-6-nitrophenoxy)oxetane
Uniqueness
3-(2-Fluoro-6-nitrophenoxy)oxetane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-fluoro-6-nitrophenoxy)oxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(12)13)9(7)15-6-4-14-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFKSZEFUANDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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